
Etioporphyrin I nickel
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Description
Etioporphyrin I nickel is a useful research compound. Its molecular formula is C32H36N4Ni and its molecular weight is 535.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Hydrogenation and Hydrodemetalation (HDM) Reactions
Ni-Etio undergoes hydrodemetalation via three consecutive kinetic steps in the presence of CoO-MoO₃/Al₂O₃ catalysts :
Step | Reaction Order (Metal) | Reaction Order (H₂) | Intermediate |
---|---|---|---|
Hydrogenation | 1st | 1st | Nickel etiochlorin |
Reversible dehydrogenation | 1st (intermediate) | 0th | — |
Irreversible hydrogenolysis | 1st (intermediate) | 2nd | Demetalated product |
The first step produces nickel etiochlorin, identified as a key intermediate via UV/Vis spectroscopy . Hydrogen pressure critically influences reaction rates, with higher pressures accelerating hydrogenolysis (3rd step) .
Oxidative Dehydrogenative Coupling
Ni-Etio participates in oxidative coupling reactions to form conjugated polymers. Under oCVD (oxidative chemical vapor deposition) conditions:
-
Reactants : Ni-Etio monomers
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Conditions : 150–200°C, oxidative atmosphere
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Product : Conjugated porphyrin polymer films (e.g., pNiDCOOMePP )
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Evidence : Broadened Soret/Q-bands in UV/Vis/NIR spectra confirm extended π-conjugation .
These polymers exhibit catalytic activity in the oxygen evolution reaction (OER) with overpotentials comparable to noble-metal catalysts .
Redox Reactions and Electron Transfer
Ni-Etio undergoes reversible one-electron reductions and coordinates with Lewis bases:
Axial ligand binding switches the principal axis orientation of the g-tensor, indicating structural reorganization .
Synthetic Reactions and Metallation
Industrial-scale synthesis involves:
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Bromination : Kryptopyrrole → Monobromo-dipyrromethene (ethyl acetate solvent, 80% yield) .
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Cyclization : Formic acid-mediated tetramerization → Etioporphyrin-I dihydrobromide .
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Metallation : Reaction with NiCl₂·6H₂O in DMF at 100°C (95% purity) .
Key purification steps include TFA/CH₂Cl₂ precipitation and acetone washes to remove oily byproducts .
Solvent Interactions and Crystallization
Crystallization kinetics vary with solvent interactions:
Solvent | Solute-Solvent Bond Strength | Step Growth Rate (nm/s) |
---|---|---|
Butanol | Weak | 0.12 |
DMSO | Strong | 0.08 |
Hexanol | Moderate | 0.10 |
Despite weaker bonds, butanol enables faster growth due to lower viscosity . Metastable intermediate complexes form during kink integration .
Properties
Molecular Formula |
C32H36N4Ni |
---|---|
Molecular Weight |
535.3 g/mol |
IUPAC Name |
nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide |
InChI |
InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2 |
InChI Key |
SPKLBIKKHWTZSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.[Ni+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
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